Hypnorm

Descripción general

Descripción

Hypnorm is a veterinary combination drug consisting of fentanyl and fluanisone. Fentanyl is a potent synthetic narcotic analgesic with a rapid onset and short duration of action, while fluanisone is a typical antipsychotic and sedative of the butyrophenone class. This combination is primarily used for anesthesia and analgesia in small laboratory animals such as mice, rats, rabbits, and guinea pigs .

Synthetic Routes and Reaction Conditions:

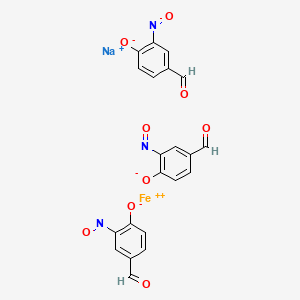

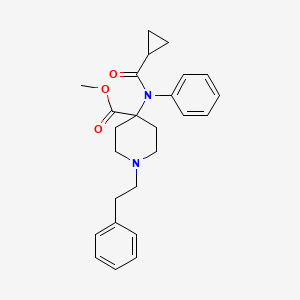

Fentanyl: The synthesis of fentanyl involves the condensation of N-phenethyl-4-piperidone with aniline, followed by reduction and acylation to form the final product.

Fluanisone: Fluanisone is synthesized through the reaction of 4-fluorobutyrophenone with aniline, followed by cyclization and subsequent reactions to form the butyrophenone structure.

Industrial Production Methods:

Fentanyl: Industrial production of fentanyl typically involves large-scale chemical synthesis using the aforementioned synthetic route, with stringent control over reaction conditions to ensure high purity and yield.

Fluanisone: The industrial production of fluanisone follows a similar approach, with large-scale synthesis and purification processes to obtain the final product.

Types of Reactions:

Oxidation: Both fentanyl and fluanisone can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: Fentanyl can be reduced to form norfentanyl, a major metabolite.

Substitution: Fluanisone can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed:

Fentanyl: Major metabolites include norfentanyl and hydroxyfentanyl.

Fluanisone: Major products include various substituted derivatives depending on the specific substitution reactions.

Aplicaciones Científicas De Investigación

Hypnorm is widely used in scientific research due to its potent anesthetic and analgesic properties. Its applications include:

Chemistry: Used as a model compound to study the pharmacokinetics and pharmacodynamics of synthetic narcotics and antipsychotics.

Biology: Employed in animal studies to understand the effects of anesthesia and analgesia on physiological and biochemical processes.

Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of new anesthetic and analgesic drugs.

Industry: Applied in the development of veterinary anesthetic protocols and formulations.

Mecanismo De Acción

Target of Action

Hypnorm is a veterinary combination drug consisting of two active substances: fentanyl citrate and fluanisone . Fentanyl citrate is a potent synthetic narcotic analgesic with a rapid onset and short duration of action, while fluanisone is a typical antipsychotic and sedative of the butyrophenone class . The primary targets of this compound are therefore the receptors that these two compounds interact with.

Mode of Action

Fentanyl citrate, being an opioid analgesic, primarily interacts with the opioid receptors in the brain and spinal cord, producing analgesia and sedation. Fluanisone, on the other hand, is an antipsychotic and sedative that primarily targets dopamine receptors, inhibiting dopamine-mediated effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in pain perception and sedation. Fentanyl citrate, by acting on opioid receptors, inhibits the release of substance P, a neurotransmitter involved in pain transmission, from the terminals of primary afferent neurons in the spinal cord . Fluanisone, by inhibiting dopamine receptors, affects various dopamine-mediated pathways in the brain, contributing to its sedative and antipsychotic effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are primarily determined by the properties of its two active components, fentanyl citrate and fluanisone. Fentanyl citrate is rapidly absorbed and distributed in the body, and it is metabolized primarily in the liver. Fluanisone is also rapidly absorbed and widely distributed in the body, and it is metabolized in the liver as well .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its analgesic and sedative effects. By inhibiting the release of substance P and affecting dopamine-mediated pathways, this compound can effectively reduce pain perception and produce sedation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and excretion of fentanyl citrate and fluanisone, potentially altering their effects. Additionally, factors such as the animal’s age, health status, and genetic makeup can also influence the drug’s action .

Análisis Bioquímico

Biochemical Properties

Hypnorm plays a significant role in biochemical reactions due to its components, fentanyl and fluanisone. Fentanyl interacts with opioid receptors, particularly the mu-opioid receptor, leading to analgesic effects. Fluanisone, on the other hand, interacts with dopamine receptors, particularly the D2 receptor, exerting its antipsychotic and sedative effects . These interactions are crucial for the neuroleptanalgesic properties of this compound.

Cellular Effects

This compound affects various types of cells and cellular processes. Fentanyl, through its interaction with opioid receptors, influences cell signaling pathways related to pain and analgesia. It can modulate gene expression related to pain perception and inflammatory responses. Fluanisone affects cellular metabolism by interacting with dopamine receptors, influencing pathways related to sedation and antipsychotic effects . These interactions can alter cellular functions, including neurotransmitter release and receptor sensitivity.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. Fentanyl binds to mu-opioid receptors, inhibiting adenylate cyclase activity, reducing cAMP levels, and leading to decreased neurotransmitter release. Fluanisone binds to D2 dopamine receptors, inhibiting dopamine-mediated signaling pathways . These interactions result in the analgesic and sedative effects observed with this compound administration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by its components, with fentanyl having a rapid onset and short duration of action, while fluanisone has a longer duration of action . Over time, the degradation of these components can affect the overall efficacy of this compound. Long-term effects on cellular function, such as changes in receptor sensitivity and gene expression, have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound provides effective analgesia and sedation without significant adverse effects. At higher doses, toxic effects such as respiratory depression and cardiovascular disturbances can occur . Threshold effects, where a minimal effective dose produces the desired effects, are also observed in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. Fentanyl is primarily metabolized by the liver enzyme cytochrome P450 3A4, while fluanisone is metabolized by cytochrome P450 enzymes . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound, affecting its duration of action and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its components. Fentanyl is highly lipophilic, allowing it to cross cell membranes easily and distribute widely in tissues. Fluanisone, being less lipophilic, has a more limited distribution . Transporters and binding proteins, such as albumin, can also affect the localization and accumulation of this compound in specific tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its components. Fentanyl primarily localizes to the cytoplasm and cell membranes due to its lipophilicity, while fluanisone localizes to intracellular compartments such as the endoplasmic reticulum and mitochondria . These localizations can influence the activity and function of this compound, affecting its overall efficacy and safety.

Comparación Con Compuestos Similares

Fentanyl: Similar compounds include sufentanil, alfentanil, and remifentanil, which are also synthetic narcotic analgesics with varying potency and duration of action.

Fluanisone: Similar compounds include haloperidol, droperidol, and spiperone, which are also butyrophenone antipsychotics with sedative properties.

Uniqueness:

Fentanyl: Compared to other synthetic narcotics, fentanyl is known for its rapid onset and short duration of action, making it suitable for short-term anesthesia and analgesia.

Fluanisone: Fluanisone’s combination with fentanyl in Hypnorm provides a balanced anesthetic effect with both analgesic and sedative properties, which is unique compared to other butyrophenone antipsychotics.

This compound’s unique combination of fentanyl and fluanisone makes it a valuable tool in veterinary medicine and scientific research, providing effective anesthesia and analgesia for small laboratory animals.

Propiedades

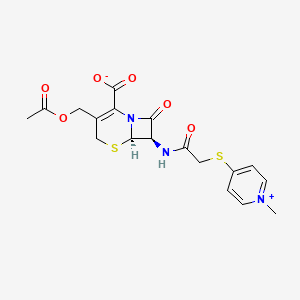

IUPAC Name |

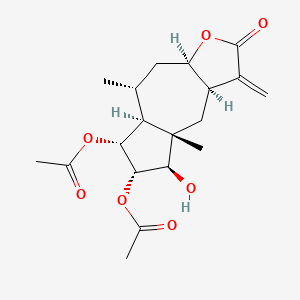

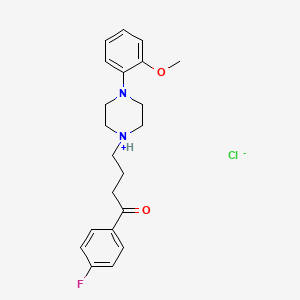

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLISDIHDMHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1480-19-9 (Parent) | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17160-71-3 | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of Hypnorm's components?

A1: this compound exerts its effects through its two main components:

- Fentanyl citrate primarily acts as an agonist at the mu-opioid receptors in the central nervous system, leading to analgesia and sedation. [, , ]

- Fluanisone acts as an antagonist at dopamine receptors, contributing to its tranquilizing and antiemetic effects. [, ]

Q2: How does this compound affect the HPA axis?

A2: Research shows that this compound administration activates the hypothalamic-pituitary-adrenal (HPA) axis in rat pups, leading to elevated plasma levels of adrenocorticotropic hormone (ACTH), beta-endorphin, and corticosterone. This effect is mediated by corticotropin-releasing hormone (CRH) and/or arginine vasopressin (AVP). []

Q3: How does this compound impact leukocyte rolling?

A4: Intravital microscopy studies in rats demonstrate that this compound significantly increases leukocyte rolling in skin venules. This effect is primarily attributed to fentanyl rather than fluanisone and is not solely mediated by changes in local blood flow. []

Q4: What are the molecular structures of fentanyl citrate and fluanisone?

A4:

Q5: Have computational methods been used to study this compound or its components?

A5: While specific computational studies on this compound are limited, computational chemistry approaches, including molecular docking and QSAR modeling, are routinely used to study opioid analgesics like fentanyl and other CNS-active drugs. These methods provide insights into drug-receptor interactions, structure-activity relationships, and potential for drug design and optimization.

Q6: How do structural modifications of fentanyl affect its activity?

A6: Extensive SAR studies on fentanyl and its analogs have established a strong relationship between structure and pharmacological activity. Even minor modifications to the fentanyl molecule can significantly alter its potency, selectivity for opioid receptor subtypes, duration of action, and propensity for adverse effects.

Q7: What is the shelf life and storage conditions for this compound?

A7: Specific stability data and recommended storage conditions for commercially available this compound formulations are provided by the manufacturer (VetaPharma) in the product insert.

Q8: What are the SHE regulations concerning this compound?

A8: this compound is a controlled substance due to the presence of fentanyl. Its use is strictly regulated and requires appropriate licensing and handling procedures in accordance with national and international regulations.

Q9: How is this compound metabolized and excreted?

A9: Both fentanyl and fluanisone are primarily metabolized in the liver.

- Fentanyl is mainly metabolized by CYP3A4 enzymes, with norfentanyl as the primary metabolite. It is primarily excreted in urine. []

- Fluanisone undergoes hepatic metabolism, with its metabolites primarily excreted in bile and urine. []

Q10: What factors influence the anesthetic effects of this compound?

A11: Dosage, route of administration, species, age, and health status of the animal, as well as concurrent medications, can significantly influence the onset, duration, and depth of anesthesia induced by this compound. [, , ]

Q11: Does the choice of anesthetic affect experimental outcomes in studies using this compound?

A12: Yes, studies have shown that different anesthetic regimens can significantly influence the results of metabolic and physiological studies. For example, this compound anesthesia has been shown to affect blood glucose levels and insulin secretion in mice differently compared to other anesthetics like ketamine/xylazine or isoflurane. [, ]

Q12: In what research contexts has this compound been used?

A12: this compound has been widely used as an anesthetic or sedative agent in various animal models investigating diverse physiological and pharmacological processes, including:

- Pain research [, ]

- Neuroendocrine function [, ]

- Cardiovascular studies [, ]

- Gastric physiology [, ]

- Tumor biology [, ]

Q13: How does this compound affect experimental results in studies on hypoxia?

A14: A study investigating tumor hypoxia using PET and SPECT imaging demonstrated that the use of this compound, as well as other tested anesthetics, significantly reduced tumor uptake of hypoxia tracers compared to awake animals. [] This highlights the need to carefully consider the potential confounding effects of anesthesia, particularly in hypoxia research.

Q14: What are the potential side effects of this compound?

A14: Like all drugs, this compound can cause side effects. Common side effects include:

Q15: Does this compound cause intraperitoneal toxicity?

A16: Studies have reported that intraperitoneal administration of this compound can lead to intraperitoneal toxicity in rats, characterized by increased peritoneal fluid volume and protein content, partly due to plasma leakage. This effect seems to be specific to the intraperitoneal route and was not observed with intravenous or oral administration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.